molecular formula C16H24N2O4S B4650588 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

Cat. No.: B4650588
M. Wt: 340.4 g/mol
InChI Key: CZKDROAFNIJYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a sulfonyl group

Preparation Methods

The synthesis of 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the addition of the sulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as the modulation of enzyme activity, the alteration of cellular signaling pathways, and the inhibition of specific biological processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-2,2-dimethyl-1-propanone: This compound has a similar structure but lacks the sulfonyl group, which may result in different chemical and biological properties.

    1-(4-Methoxyphenyl)-1-propanone: This compound also has a similar structure but lacks both the piperazine ring and the sulfonyl group, which can significantly alter its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-16(2,3)15(19)17-9-11-18(12-10-17)23(20,21)14-7-5-13(22-4)6-8-14/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKDROAFNIJYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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